3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide
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Overview
Description
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide is a complex organic compound featuring a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Nitration and Chlorination: The pyrazole ring is then nitrated using nitric acid and chlorinated using thionyl chloride or similar reagents.
Amide Formation: The final step involves coupling the chlorinated nitro-pyrazole with an appropriate amine under amide bond-forming conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Hydrolysis Conditions: Strong acids like HCl or bases like NaOH.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Carboxylic Acids and Amines: From hydrolysis of the amide bond.
Scientific Research Applications
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: As a potential lead compound for developing new drugs due to its unique structural features.
Agrochemicals: As a precursor for synthesizing pesticides or herbicides.
Materials Science: In the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro and chloro groups can participate in various biochemical interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]propanamide is unique due to its dual pyrazole rings and the presence of both nitro and chloro substituents. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C13H17ClN6O3 |
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Molecular Weight |
340.76 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C13H17ClN6O3/c1-3-19-9(2)10(7-16-19)6-15-12(21)4-5-18-8-11(14)13(17-18)20(22)23/h7-8H,3-6H2,1-2H3,(H,15,21) |
InChI Key |
KETZLXUAKWDFQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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